molecular formula C14H24N2O5 B6181848 rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate CAS No. 2613299-62-8

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

Cat. No.: B6181848
CAS No.: 2613299-62-8
M. Wt: 300.4
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Description

Rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate: is a complex organic compound with a unique structure. It belongs to the class of octahydropyrrolo[3,4-b][1,4]oxazines, which are bicyclic compounds containing a pyrrolidine ring fused to an oxazine ring[_{{{CITATION{{{_1{rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b]1,4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate typically involves multiple steps, starting from simpler precursors[_{{{CITATION{{{1{rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b]1,4 .... One common approach is the cyclization of a suitable di-ester precursor under acidic conditions to form the oxazine ring[{{{CITATION{{{_1{rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b]1,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in studying biological systems or as a potential inhibitor of certain enzymes.

  • Medicine: : It could be explored for its therapeutic properties, such as in the development of new drugs.

  • Industry: : Its properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system in which it is being studied.

Comparison with Similar Compounds

This compound can be compared to other similar octahydropyrrolo[3,4-b][1,4]oxazines, such as rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate. While both compounds share structural similarities, the presence of different substituents and functional groups can lead to variations in their chemical properties and potential applications. The uniqueness of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate lies in its specific combination of tert-butyl and ethyl groups, which may confer unique reactivity and biological activity.

Properties

CAS No.

2613299-62-8

Molecular Formula

C14H24N2O5

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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